molecular formula C13H9ClF3NO B1331282 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline CAS No. 57688-17-2

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1331282
CAS No.: 57688-17-2
M. Wt: 287.66 g/mol
InChI Key: LEIVFIRDFAJXDA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline is an organic compound that features both chlorophenoxy and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted anilines or phenols.

Scientific Research Applications

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenoxy)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)aniline: Lacks the chlorophenoxy group, affecting its reactivity and applications.

    4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline: A positional isomer with potentially different reactivity and biological activity.

Uniqueness

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline is unique due to the presence of both chlorophenoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIVFIRDFAJXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352410
Record name 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57688-17-2
Record name 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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